NMDA Receptor Antagonism: A Unique Mechanism of Action Not Shared by Other Oral Muscle Relaxants
Orphenadrine citrate is a non-competitive NMDA receptor antagonist with a Ki of 6.0 ± 0.7 μM in human frontal cortex homogenates [1]. In patch-clamp studies using cultured superior colliculus neurons, it blocked open NMDA receptor channels with fast, voltage-dependent kinetics (IC₅₀ = 16.2 ± 1.6 μM at -70 mV) . This mechanism is not shared by other commonly used oral skeletal muscle relaxants such as cyclobenzaprine, methocarbamol, metaxalone, or carisoprodol, which primarily act through GABAergic, noradrenergic, or sedative pathways [2]. The NMDA antagonism contributes to its mild analgesic effects and its historical use in Parkinson's disease, offering a differentiated pharmacological profile.
| Evidence Dimension | NMDA receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 6.0 ± 0.7 μM |
| Comparator Or Baseline | Cyclobenzaprine, methocarbamol, metaxalone, carisoprodol: No reported NMDA receptor binding affinity (not a primary mechanism of action) |
| Quantified Difference | Not applicable; mechanism absent in comparators |
| Conditions | [³H]MK-801 binding assay in postmortem human frontal cortex homogenates |
Why This Matters
This unique mechanism provides scientific justification for selecting orphenadrine in research or clinical protocols where NMDA receptor modulation is a desired endpoint.
- [1] Kornhuber J, et al. Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies. J Neural Transm Gen Sect. 1995;102(3):237-46. View Source
- [2] El-Tallawy SN, et al. Centrally acting oral skeletal muscle relaxants. Am J Health-Syst Pharm. 1987;44(5):1059-1068. View Source
